(1'',2''-Dimethyl-5''-ethyl)-delta6-tetrahydrocannabinol
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Overview
Description
The compound with the Unique Ingredient Identifier (UNII) HV6Q779TRF is known as (1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol. This compound is a synthetic cannabinoid, which is a class of compounds that interact with cannabinoid receptors in the body. It has a molecular formula of C25H40O2 and a molecular weight of 372.5839 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol involves several steps, starting from basic organic compoundsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as chromatography and spectroscopy are used to monitor the purity and composition of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
(1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxyl or carbonyl groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more saturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated or carbonylated derivatives, while reduction may yield more saturated analogs. Substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .
Scientific Research Applications
(1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of synthetic cannabinoids.
Biology: Researchers use this compound to investigate the interaction of synthetic cannabinoids with cannabinoid receptors in the body.
Medicine: It is studied for its potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotective effects.
Mechanism of Action
The mechanism of action of (1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors, in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and immune response. The compound binds to these receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Delta-8-tetrahydrocannabinol (Delta-8-THC): A less potent analog of delta-9-THC.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Uniqueness
(1’‘,2’‘-dimethyl-5’'-ethyl)-delta-6-tetrahydrocannabinol is unique due to its specific structural modifications, which can result in different pharmacological properties compared to other cannabinoids. These modifications can affect its binding affinity to cannabinoid receptors, its metabolic stability, and its overall biological activity .
Properties
CAS No. |
343770-62-7 |
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Molecular Formula |
C25H40O2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H40O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,20-21,26H,7-13H2,1-6H3/t16?,17?,18?,20-,21-/m1/s1 |
InChI Key |
DVCKIHJPADNIHA-BMCGFAJBSA-N |
Isomeric SMILES |
CCCCCC(C)C(C)C1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
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